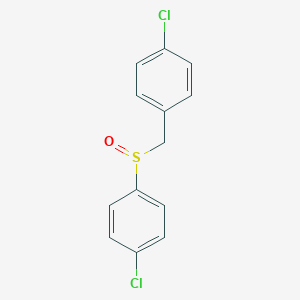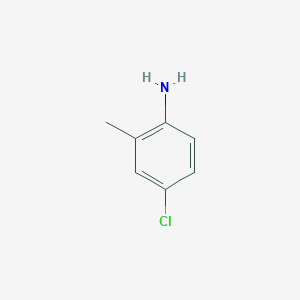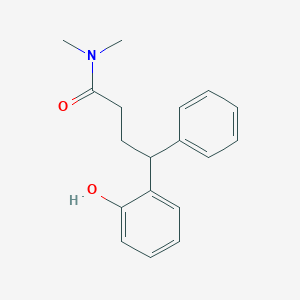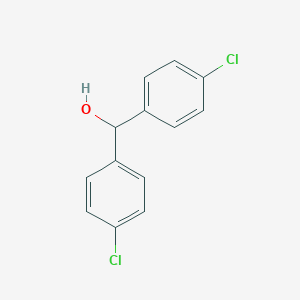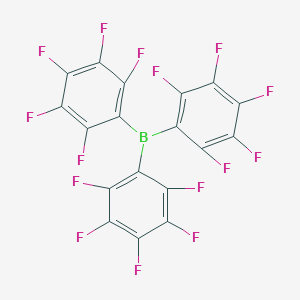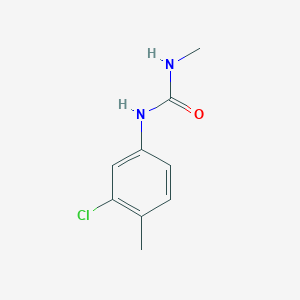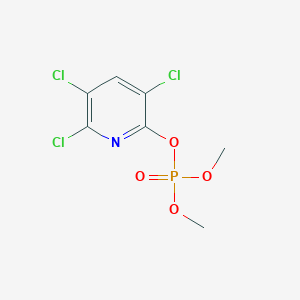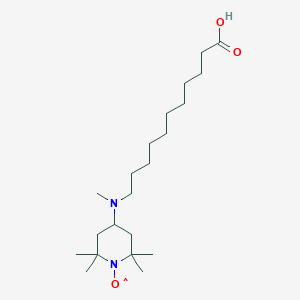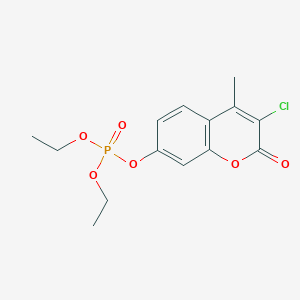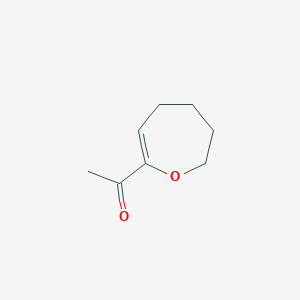
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone, also known as THOE, is a cyclic ether compound that has gained significant attention in recent years due to its potential applications in scientific research. THOE is a versatile compound that has been used in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This mechanism of action has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Biochemical And Physiological Effects
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone enhances the activity of GABA receptors and inhibits the activity of glutamate receptors, leading to decreased neuronal activity. In vivo studies have shown that 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has anxiolytic and anticonvulsant effects, suggesting potential applications in the treatment of anxiety and epilepsy.
Advantages And Limitations For Lab Experiments
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high degree of purity. It has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone also has several limitations. It is a relatively new compound, and its potential applications in scientific research are still being explored. Additionally, its mechanism of action is complex and not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone. One potential direction is the development of novel compounds based on 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone with enhanced therapeutic potential. Another direction is the exploration of 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone's mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone could be used as a tool for studying the role of GABA receptors in the brain and the development of new chemical probes for studying protein-ligand interactions. Overall, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has significant potential for use in scientific research and has the potential to lead to the development of novel therapies for a variety of neurological disorders.
Synthesis Methods
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone can be synthesized using a variety of methods, including the oxidation of tetrahydrofuran and the cyclization of 1,6-heptadien-3-ol. However, the most common method for synthesizing 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone is the cyclization of 1,6-heptadien-4-ol using a palladium catalyst. This method yields 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone with a high degree of purity, making it suitable for use in scientific research.
Scientific Research Applications
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used in a variety of scientific research applications, including drug development, chemical biology, and neuroscience. In drug development, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In chemical biology, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a tool for studying protein-ligand interactions and for the development of chemical probes. In neuroscience, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a tool for studying the role of GABA receptors in the brain.
properties
CAS RN |
138611-43-5 |
|---|---|
Product Name |
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrahydrooxepin-7-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-7(9)8-5-3-2-4-6-10-8/h5H,2-4,6H2,1H3 |
InChI Key |
MTOGWSFGLUWOIW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCCCO1 |
Canonical SMILES |
CC(=O)C1=CCCCCO1 |
synonyms |
Ethanone, 1-(4,5,6,7-tetrahydro-2-oxepinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



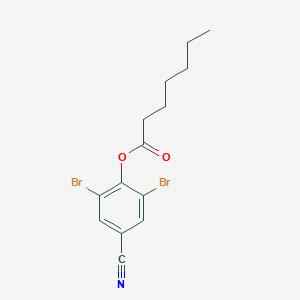
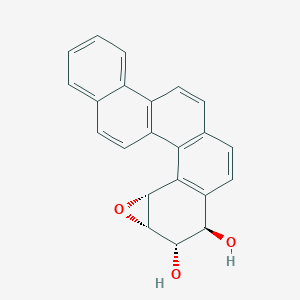
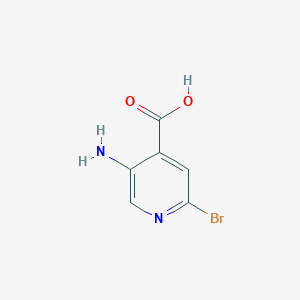
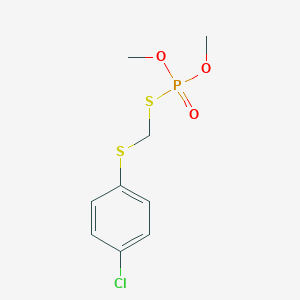
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
